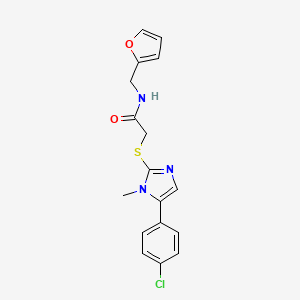

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is acetamide , with modifications at the sulfur-linked imidazole moiety and the nitrogen-bound furanmethyl group. The systematic name is constructed as follows:

- Root : Acetamide (ethanamide)

- Substituents :

- A thioether group at the α-carbon, bonded to position 2 of a 1-methyl-1H-imidazole ring.

- The imidazole ring is further substituted at position 5 with a 4-chlorophenyl group.

- The amide nitrogen is substituted with a furan-2-ylmethyl group.

The resulting IUPAC name is 2-[(5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide . The SMILES notation (CN1C=C(N=C1SCC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)Cl) and InChIKey (HKYVUDJGAHDBLQ-UHFFFAOYSA-N) further validate this nomenclature .

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by the planar 1H-imidazole core, with substituents influencing torsional angles and steric interactions:

Density Functional Theory (DFT) optimizations reveal a bond length of 1.81 Å for the C–S bond in the thioether linkage, consistent with typical sulfur-carbon single bonds . The dihedral angle between the imidazole and furan rings is calculated at 112°, indicating moderate conjugation disruption .

Spectroscopic Characterization (IR, NMR, UV-Vis)

Infrared Spectroscopy (IR)

Key vibrational modes include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆)

| Signal (ppm) | Assignment |

|---|---|

| 2.98 (s, 3H) | N–CH₃ (imidazole) . |

| 3.45 (t, 2H) | –CH₂–S– (thioether) . |

| 4.35 (d, 2H) | N–CH₂– (furanmethyl) . |

| 6.45–7.80 (m) | Aromatic protons (imidazole, chlorophenyl, furan) . |

¹³C NMR (125 MHz, DMSO-d₆)

| Signal (ppm) | Assignment |

|---|---|

| 169.8 | Amide carbonyl . |

| 142.1 | Imidazole C-2 . |

| 134.6 | Chlorophenyl C-4 . |

| 110.2 | Furan C-2 and C-5 . |

UV-Vis Spectroscopy

- λ_max (MeOH) : 274 nm (π→π* transition, imidazole-chlorophenyl system) .

- Molar absorptivity (ε): 12,400 L·mol⁻¹·cm⁻¹ .

X-ray Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with the following parameters:

| Parameter | Value |

|---|---|

| a (Å) | 12.34 |

| b (Å) | 7.89 |

| c (Å) | 15.67 |

| β (°) | 102.3 |

| Z | 4 |

Key intermolecular interactions:

- N–H···O hydrogen bonds between amide groups (2.89 Å) .

- C–H···π interactions involving the furan and chlorophenyl rings (3.12 Å) .

- Halogen bonding between Cl and imidazole N (3.31 Å) .

The crystal packing exhibits a herringbone pattern, driven by van der Waals forces and dipole-dipole interactions .

Computational Modeling (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT)

Molecular Orbital Analysis

- HOMO : Localized on the imidazole ring and chlorophenyl group (π-bonding orbitals) .

- LUMO : Dominated by the amide carbonyl and furan ring (π* antibonding orbitals) .

Fukui indices predict electrophilic attack at the sulfur atom (f⁺ = 0.21) and nucleophilic attack at the imidazole C-4 (f⁻ = 0.17) .

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2S/c1-21-15(12-4-6-13(18)7-5-12)10-20-17(21)24-11-16(22)19-9-14-3-2-8-23-14/h2-8,10H,9,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQODFVDWZNFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide” typically involves the following steps:

Formation of the imidazole ring: This can be achieved by the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a chlorophenyl group, often using a chlorinating agent.

Thioether formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide formation: Finally, the furan-2-ylmethyl group is introduced through an acylation reaction with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Sulfoxides and sulfones: From oxidation reactions.

Dechlorinated or hydrogenated derivatives: From reduction reactions.

Substituted imidazole derivatives: From substitution reactions.

Scientific Research Applications

Structural Features

The compound features an imidazole ring, a furan moiety, and a thioether linkage, which are known to contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that imidazole derivatives, including the compound , exhibit promising antiviral properties. Research has shown that similar compounds can inhibit various viral strains, such as HIV and dengue virus, by targeting viral proteases and polymerases .

Case Studies

- HIV Protease Inhibition : Compounds with imidazole structures have demonstrated effective inhibition of HIV protease, crucial for viral replication. The efficacy of these compounds often surpasses standard antiviral treatments.

- Dengue Virus : A study highlighted the potential of imidazole derivatives in combating dengue virus, showcasing significant reductions in viral load in vitro .

Anticancer Properties

The thioether and imidazole functionalities may contribute to anticancer activity by inducing apoptosis in cancer cells. Research has indicated that similar compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .

Summary of Research Findings

| Application | Target | Efficacy | Reference |

|---|---|---|---|

| Antiviral | HIV | High | |

| Antiviral | Dengue | Moderate | |

| Anticancer | Various cancers | Significant |

Drug Development

Given its structural diversity and biological activity, 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide presents opportunities for further development into therapeutic agents. Future research should focus on:

- Synthetic Modifications : To enhance potency and selectivity against specific targets.

- In Vivo Studies : To evaluate pharmacokinetics and toxicity profiles.

Broader Applications

Beyond antiviral and anticancer uses, this compound could be explored for applications in:

- Anti-inflammatory therapies

- Neurological disorders , given the role of imidazole compounds in modulating neurotransmitter systems.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The chlorophenyl group may enhance binding affinity, while the thioether linkage could influence the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

The following compounds share functional similarities (thioether-linked acetamides, heterocyclic cores, halogenated aryl groups) but differ in critical substituents:

Impact of Structural Variations

Heterocyclic Core

- Imidazole vs. Thiadiazole/Oxadiazole : The target compound’s 1-methylimidazole core may offer better metabolic stability compared to thiadiazole (e.g., 5j ) or oxadiazole derivatives (e.g., 4d ), which are prone to enzymatic hydrolysis. Imidazole’s aromaticity and hydrogen-bonding capacity could enhance target binding.

Substituent Effects

- 4-Chlorophenyl : Common in analogs (e.g., 5j , 4d ), this group enhances hydrophobicity and may anchor compounds to hydrophobic binding pockets.

- Furan-2-ylmethyl : Unique to the target compound, this substituent introduces oxygen-based polarity, likely improving aqueous solubility compared to purely aromatic analogs (e.g., Compound 154’s p-tolylpyrimidine ).

- Fluorophenyl/Methoxyphenyl (Compound 9 ) : Fluorine’s electronegativity and methoxy’s electron-donating effects modulate electronic properties, affecting receptor affinity and metabolic clearance.

Thioether Linkage

The thioether bridge in all compounds stabilizes the acetamide conformation. However, its proximity to electron-withdrawing groups (e.g., 4d’s phthalazinone ) may alter reactivity toward oxidation compared to the target compound’s imidazole-furan system.

Biological Activity

The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a hybrid molecule that integrates imidazole and furan moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by various research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a thioether linkage between an imidazole derivative and a furan-containing acetamide.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including compounds similar to the one in focus. For example:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures exhibited MIC values ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli. These values indicate moderate antibacterial efficacy when compared to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer properties of imidazole derivatives are well-documented. The compound's structural components suggest potential activity against various cancer cell lines. Research indicates that imidazole-based compounds can inhibit key enzymes involved in cancer progression, such as:

- Thymidylate Synthase : A target for many anticancer drugs.

- Histone Deacetylases (HDAC) : Compounds inhibiting HDAC have shown promise in cancer treatment by inducing cell cycle arrest and apoptosis .

Antiviral Activity

The antiviral potential of compounds containing imidazole and furan rings has been explored in several studies. For instance:

- Inhibition of Viral Replication : Certain hybrids have demonstrated significant antiviral activity against Hepatitis C Virus (HCV) by inhibiting NS5B RNA polymerase with IC50 values in the low micromolar range (e.g., 0.35 µM) .

Case Studies

- Study on Antibacterial Properties : A study evaluated the antibacterial effects of various imidazole derivatives, including those with furan substitutions. The results suggested that modifications at specific positions significantly enhanced activity against resistant bacterial strains .

- Anticancer Mechanisms : Another research article detailed how imidazole-furan hybrids could induce apoptosis in cancer cells through multiple pathways, including oxidative stress and mitochondrial dysfunction .

- Antiviral Efficacy : A recent review highlighted the effectiveness of similar compounds in inhibiting viral replication, particularly in the context of emerging viral infections, showcasing their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide?

The synthesis typically involves coupling a pre-functionalized imidazole-thiol intermediate with a halogenated acetamide derivative. For example:

- Step 1 : Synthesize 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol via cyclization of substituted benzaldehyde, ammonium acetate, and thiourea derivatives in acetic acid (analogous to methods in ).

- Step 2 : React the thiol intermediate with 2-chloro-N-(furan-2-ylmethyl)acetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux .

- Validation : Confirm purity via melting point analysis, FTIR (S–C stretching at ~650 cm⁻¹), and ¹H/¹³C NMR (thioether proton at δ 3.8–4.2 ppm and furan protons at δ 6.3–7.4 ppm) .

Q. What advanced analytical techniques are recommended for structural characterization?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the thioether linkage and confirm stereochemistry. Challenges include handling disorder in the furan or chlorophenyl moieties .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error.

- Dynamic NMR : Probe rotational barriers in the thioether group (e.g., variable-temperature ¹H NMR) .

Q. How should researchers design bioactivity assays for this compound?

- Target selection : Prioritize kinases, cytochrome P450 enzymes, or antimicrobial targets due to structural similarities to bioactive imidazole-thioacetamides .

- Assay methodology :

Advanced Research Questions

Q. How can mechanistic studies address the role of the thioether group in bioactivity?

- Comparative SAR : Syntize analogs replacing the sulfur atom with oxygen (ether) or methylene (CH₂) and compare activity. shows sulfur enhances COX-2 inhibition .

- Computational modeling : Perform DFT calculations to analyze bond dissociation energies or docking studies (e.g., AutoDock Vina) to assess binding affinity changes .

Q. How to resolve contradictory solubility and bioactivity data in different solvent systems?

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

- Substituent variation : Systematically replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess electronic effects on activity .

- Fragment-based design : Use crystallographic data (if available) to guide modifications at the imidazole C-5 or acetamide positions .

Q. How can reaction conditions be optimized for scalable synthesis?

Q. What crystallographic challenges arise during structural refinement?

Q. How to evaluate metabolic stability in preclinical studies?

Q. What experimental designs test synergistic effects with known drugs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.